N1-phenethylindoline-1,2-dicarboxamide
CAS No.: 1101205-96-2
Cat. No.: VC4309154
Molecular Formula: C18H19N3O2
Molecular Weight: 309.369
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1101205-96-2 |
|---|---|
| Molecular Formula | C18H19N3O2 |
| Molecular Weight | 309.369 |
| IUPAC Name | 1-N-(2-phenylethyl)-2,3-dihydroindole-1,2-dicarboxamide |
| Standard InChI | InChI=1S/C18H19N3O2/c19-17(22)16-12-14-8-4-5-9-15(14)21(16)18(23)20-11-10-13-6-2-1-3-7-13/h1-9,16H,10-12H2,(H2,19,22)(H,20,23) |
| Standard InChI Key | SHYMOZQFRVZTNM-UHFFFAOYSA-N |
| SMILES | C1C(N(C2=CC=CC=C21)C(=O)NCCC3=CC=CC=C3)C(=O)N |
Introduction
Biological Activities
While specific biological activities of N1-phenethylindoline-1,2-dicarboxamide are not extensively documented, indoline derivatives are known for their antiviral, anti-inflammatory, and anticancer properties. These activities are often attributed to the compound's ability to interact with enzymes and receptors involved in disease pathways.
Potential Applications
Indoline derivatives, including those similar to N1-phenethylindoline-1,2-dicarboxamide, are explored for their therapeutic potential in various fields:
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Chemistry and Biology: They serve as reagents in organic synthesis and intermediates in the preparation of complex molecules.
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Medicine: Their biological activities make them candidates for drug development, particularly in antiviral, anti-inflammatory, and anticancer therapies.
Comparison with Similar Compounds
| Compound Name | Structural Differences | Biological Activity |
|---|---|---|
| N2-methyl-N1-phenylindoline-1,2-dicarboxamide | Methyl group at N2 and phenyl group at N1 | Antiviral, anti-inflammatory, anticancer |
| N1-phenethylindoline-1,2-dicarboxamide | Phenethyl group at N1 | Limited data available |
| N2-ethyl-N1-phenethylindoline-1,2-dicarboxamide | Ethyl group at N2 and phenethyl group at N1 | Similar to other indoline derivatives |
Research Findings and Challenges
The lack of detailed research findings on N1-phenethylindoline-1,2-dicarboxamide highlights the need for further investigation into its chemical properties, synthesis methods, and biological activities. Future studies should focus on elucidating its potential therapeutic applications and comparing its efficacy with other indoline derivatives.
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